4-(2-Naphthyl)pyridine
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Overview
Description
4-(2-Naphthyl)pyridine is an organic compound that features a pyridine ring substituted with a naphthyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the Pinner synthesis, where the ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) is elaborated into a substituted pyridine ring in a two-step process . This method is particularly useful for preparing derivatives of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild conditions, is a promising candidate for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Naphthyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthylpyridine oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as naphthylpyridine hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include naphthylpyridine oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Naphthyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Derivatives of this compound are used as fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Naphthyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological applications, it can bind to protein aggregates in the central nervous system, which is useful for imaging and diagnosing neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
4-(2-Naphthyl)pyridine can be compared with other similar compounds, such as:
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
Naphthylamines: Compounds where the naphthyl group is attached to an amine group.
The uniqueness of this compound lies in its combined structural features of both naphthalene and pyridine, which confer unique chemical and physical properties that are not present in the individual components .
Properties
CAS No. |
111876-50-7 |
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Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-naphthalen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-11H |
InChI Key |
XNYBCXGYJYRPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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